molecular formula C22H21NO2 B270196 N-(2-ethoxyphenyl)-2,2-diphenylacetamide

N-(2-ethoxyphenyl)-2,2-diphenylacetamide

Cat. No.: B270196
M. Wt: 331.4 g/mol
InChI Key: LRBUBUHAIVWLPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Ethoxyphenyl)-2,2-diphenylacetamide is a substituted acetamide derivative characterized by a central 2,2-diphenylacetamide scaffold with an ethoxyphenyl substituent at the nitrogen atom. For instance, 2,2-diphenylacetamide serves as a precursor for drugs like loperamide (antidiarrheal) and darifenacin (muscarinic receptor antagonist) . The ethoxy group in this compound likely enhances solubility and modulates bioactivity compared to unsubstituted analogs.

Properties

Molecular Formula

C22H21NO2

Molecular Weight

331.4 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2,2-diphenylacetamide

InChI

InChI=1S/C22H21NO2/c1-2-25-20-16-10-9-15-19(20)23-22(24)21(17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3-16,21H,2H2,1H3,(H,23,24)

InChI Key

LRBUBUHAIVWLPS-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Anti-Inflammatory COX-2 Inhibitors

Several 2,2-diphenylacetamide derivatives exhibit anti-inflammatory activity by inhibiting cyclooxygenase-2 (COX-2). Key examples include:

Compound Name Binding Energy (kcal/mol) Inhibition Constant (µM) Ligand Efficiency Reference
N-[1-(Diethylamino)-3-morpholin-4-ylpropan-2-yl]-2,2-diphenylacetamide (L2) -9.2 0.15 0.32
Diclofenac (Standard) -8.5 0.25 0.28
Ibuprofen (Standard) -7.8 0.45 0.24
  • Key Findings: L2 outperforms diclofenac and ibuprofen in binding affinity and inhibition constants, suggesting superior COX-2 inhibition . The morpholinyl and diethylamino groups in L2 enhance interactions with the COX-2 active site. In contrast, the ethoxyphenyl group in N-(2-ethoxyphenyl)-2,2-diphenylacetamide may confer distinct electronic or steric effects, though direct data is lacking.

Thiourea Derivatives and Electronic Properties

Thiourea-functionalized analogs have been studied for their electronic and structural characteristics:

Compound Name Energy Gap (eV) Notable Substituents Hydrogen Bonding Patterns Reference
N-(4-Chlorophenyl)-2,2-diphenylacetamide 4.31 (DFT) 4-Cl substituent N–H⋯O and C–H⋯O interactions
N-[(2,6-Diethylphenyl)carbamothioyl]-2,2-diphenylacetamide 4.45 (DFT) Thiourea, 2,6-diethylphenyl Intra- and intermolecular H-bonds
This compound N/A 2-Ethoxyphenyl Predicted N–H⋯O interactions
  • The ethoxyphenyl group in the target compound may stabilize the molecule through weak C–H⋯π interactions, similar to 2,2-diphenylacetamide’s crystal packing .

Structural Analogs with Varied Substituents

Substituents significantly influence physical and pharmacological properties:

Compound Name Substituents Biological Activity Notable Properties Reference
N-[2-(Diethylamino)ethyl]-2-hydroxy-2,2-diphenylacetamide Hydroxy, diethylaminoethyl Unreported Enhanced solubility via polar groups
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazol, dichlorophenyl Antibacterial (penicillin-like) Rigid planar structure
2-(2-Ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide Ethoxy, formyl, methylphenyl Unreported Potential for Schiff base formation
  • Key Findings: Hydrophilic groups (e.g., hydroxy, diethylamino) improve solubility, while aromatic substituents (e.g., thiazol, dichlorophenyl) enhance rigidity and target binding . The ethoxy group in this compound may balance lipophilicity and metabolic stability, similar to ethoxy-containing drug candidates .

Pharmacological Potential

  • L2 (Morpholinyl Derivative) : Demonstrated the highest ligand efficiency (0.32) among COX-2 inhibitors, surpassing clinical standards .

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